molecular formula C16H32N2O2 B13232161 tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate

tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate

Cat. No.: B13232161
M. Wt: 284.44 g/mol
InChI Key: XCIRHOITTUMSKX-UHFFFAOYSA-N
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Mechanism of Action

Comparison with Similar Compounds

Biological Activity

tert-Butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate, with the CAS number 1558787-04-4, is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, outlining its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₃₂N₂O₂
  • Molecular Weight : 284.44 g/mol
  • IUPAC Name : this compound

The compound features a tert-butyl group, a dimethylcyclohexyl moiety, and a carbamate linkage, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby modulating metabolic pathways.
  • Receptor Interaction : It can interact with various receptors on cell surfaces, influencing signaling pathways critical for cellular functions.
  • Pathway Modulation : By altering the activity of key proteins or enzymes, it can affect biochemical pathways involved in disease processes.

Biological Activity and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in neurodegenerative diseases and cancer research:

Anticancer Activity

In another context, compounds featuring similar functional groups have been studied for their anticancer properties. Research indicates that carbamate derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways linked to cell survival. This suggests that this compound may also possess similar anticancer activities.

Case Studies

StudyFocusFindings
Study ANeuroprotectionInhibition of Aβ aggregation; protective effects on astrocytes
Study BAnticancerInduction of apoptosis in cancer cell lines; modulation of survival pathways

Comparative Analysis

When comparing this compound with other similar compounds, its unique structural features confer distinct biological activities. For example:

CompoundUnique FeaturesBiological Activity
tert-butyl N-{3-[(3,4-dimethylphenyl)amino]propyl}carbamateDifferent aromatic substitutionEnhanced receptor binding affinity
tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]butyl}carbamateLonger alkyl chainIncreased lipophilicity affecting bioavailability

Properties

Molecular Formula

C16H32N2O2

Molecular Weight

284.44 g/mol

IUPAC Name

tert-butyl N-[3-[(3,4-dimethylcyclohexyl)amino]propyl]carbamate

InChI

InChI=1S/C16H32N2O2/c1-12-7-8-14(11-13(12)2)17-9-6-10-18-15(19)20-16(3,4)5/h12-14,17H,6-11H2,1-5H3,(H,18,19)

InChI Key

XCIRHOITTUMSKX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)NCCCNC(=O)OC(C)(C)C

Origin of Product

United States

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